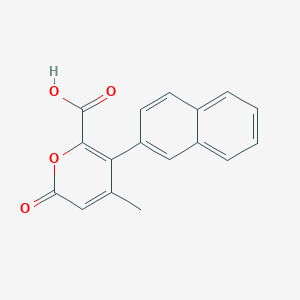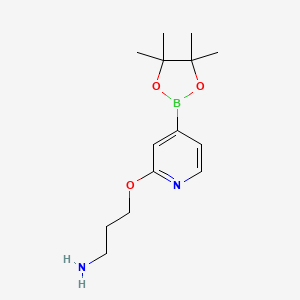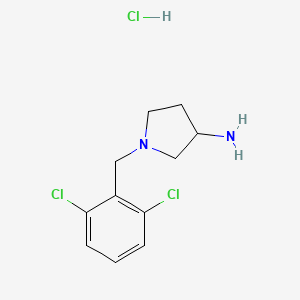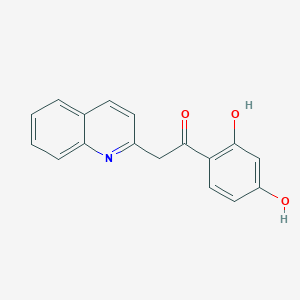
2-(Aminomethyl)-6-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and an iodine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-iodonaphthalene typically involves the iodination of a naphthalene derivative followed by the introduction of the aminomethyl group. One common method is the iodination of 2-methylnaphthalene using iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 6-position. The resulting 2-methyl-6-iodonaphthalene can then be subjected to a formylation reaction to introduce a formyl group at the 2-position, followed by reductive amination to convert the formyl group to an aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-iodonaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aminomethyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the aminomethyl group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Aminomethyl)-6-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential fluorescence properties.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-iodonaphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The aminomethyl group can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-naphthalene: Lacks the iodine atom, which may affect its reactivity and applications.
6-Iodo-2-naphthaldehyde: Contains an aldehyde group instead of an aminomethyl group, leading to different chemical properties and reactivity.
2-(Aminomethyl)-6-bromonaphthalene: Similar structure but with a bromine atom instead of iodine, which may influence its reactivity and applications.
Uniqueness
2-(Aminomethyl)-6-iodonaphthalene is unique due to the presence of both the aminomethyl group and the iodine atom, which confer distinct chemical properties and reactivity. The iodine atom can participate in specific interactions, such as halogen bonding, that are not possible with other halogens like bromine or chlorine. This uniqueness makes the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
(6-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2 |
InChI Key |
YEOHBEDMJOOIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)


![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)


![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)
